molecular formula C9H22N2OSSi B8307981 N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)thiourea

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)thiourea

Cat. No. B8307981
M. Wt: 234.44 g/mol
InChI Key: HAZFOKPQTFQICS-UHFFFAOYSA-N
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Patent
US07534887B2

Procedure details

To a solution of 2-((tert-butyldimethylsilyl)oxy)ethanamine (WO 0007985: 24.4 g) in THF (300 mL) was added benzoyl isothiocyanate (22.7 g), and the mixture was mixed for 2 hours. The reaction solution was concentrated, and the residue was dissolved in methanol (150 mL). To the resulting solution were added potassium carbonate (5.0 g) and water (50 mL), and the mixture was mixed for 2 hours. The insolubles were filtered off, and the filtrate was concentrated. The residue was dissolved in ethyl acetate, sequentially washed with 1 N hydrochloric acid, a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off to give the title compound (27.7 g) as a colorless oily matter.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][CH2:10][NH2:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C([N:20]=[C:21]=[S:22])(=O)C1C=CC=CC=1>C1COCC1>[Si:1]([O:8][CH2:9][CH2:10][NH:11][C:21]([NH2:20])=[S:22])([C:4]([CH3:6])([CH3:7])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was mixed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (150 mL)
ADDITION
Type
ADDITION
Details
To the resulting solution were added potassium carbonate (5.0 g) and water (50 mL)
ADDITION
Type
ADDITION
Details
the mixture was mixed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
sequentially washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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